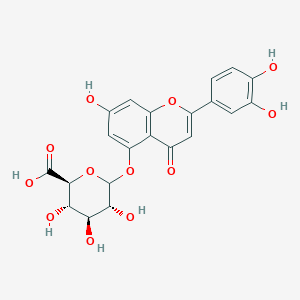

Luteolin 5-glucuronide

Beschreibung

Eigenschaften

CAS-Nummer |

367522-85-8 |

|---|---|

Molekularformel |

C21H18O13 |

Molekulargewicht |

478.36 |

IUPAC-Name |

(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12/c22-8-4-13-15(11(25)6-12(31-13)7-1-2-9(23)10(24)3-7)14(5-8)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Luteolin 7-Glucuronide

Luteolin 3'-Glucuronide

- Structure : Glucuronidation occurs at the 3'-position of the B-ring .

- Sources : Less commonly reported; structural data are primarily derived from computational databases .

- Bioactivity: Limited studies, but positional differences likely alter antioxidant and receptor-binding properties compared to 5- and 7-substituted analogs.

Apigenin-O-Glucuronide

Isoflavone Glucuronides (e.g., Genistein 5-Glucuronide)

- Structure : Glucuronidation of isoflavones, which have a 3-phenylchromen-4-one backbone .

- Bioactivity : Primarily studied for estrogenic and metabolic effects, differing from luteolin derivatives in mechanism and potency .

Key Comparative Data

Table 1: Structural and Functional Comparison of Luteolin Glucuronides

Research Implications and Gaps

- Biosynthetic Pathways : Luteolin 7-glucuronide is often more abundant in plants than the 5-substituted form, suggesting positional preferences in glucuronidation enzymes .

- In contrast, the 5-glucuronide’s role in Ocimum species suggests unexplored antioxidant or metabolic functions .

- Analytical Challenges : Distinguishing between positional isomers (e.g., 5- vs. 7-glucuronide) requires advanced techniques like LC-MS/MS or NMR, as their UV spectra and retention times may overlap .

Vorbereitungsmethoden

UGT Isozyme Selectivity

Human UGT isozymes (1A1, 1A3, 1A6, 2B7) exhibit strong regioselectivity toward luteolin’s 7-OH group, with minimal activity at the 5-OH position. Kinetic studies using recombinant UGTs revealed that luteolin’s 5-hydroxyl group is sterically shielded by adjacent carbonyl and hydroxyl groups, preventing access to UGT active sites. For example, incubations with UGT1A1 yielded luteolin-7-glucuronide (Lut-7-G) at a rate of 12.3 ± 1.2 nmol/min/mg protein, whereas no 5-glucuronide was detected.

Rat Liver S9 Fraction Studies

In vitro assays with rat liver S9 fractions (RLS9) confirmed the absence of 5-glucuronidation. When luteolin was incubated with RLS9 and UDPGA, the primary metabolites identified were Lut-7-G, luteolin-4′-glucuronide (Lut-4′-G), and luteolin-3′-glucuronide (Lut-3′-G). High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) analysis showed retention times of 5.0, 7.4, and 8.6 minutes for these isomers, respectively.

Table 1: Glucuronidation Products of Luteolin in RLS9

| Metabolite | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| Lut-7-G | 5.0 | 58.2 ± 3.1 |

| Lut-4′-G | 7.4 | 24.7 ± 2.4 |

| Lut-3′-G | 8.6 | 17.1 ± 1.9 |

Chemical Synthesis Strategies

Protective Group Chemistry

To bypass enzymatic limitations, chemical synthesis employs protective groups to direct glucuronidation to the 5-OH position:

-

Protection of 7-OH and 4′-OH :

-

Glucuronidation at 5-OH :

-

Deprotection :

Table 2: Synthetic Parameters for Luteolin 5-Glucuronide

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Protection | TBDMS-Cl, DMF | 0°C | 12 h | 89 |

| Glucuronidation | Acetyl-glucuronyl bromide | RT | 24 h | 34 |

| Deprotection | TBAF, THF | RT | 2 h | 76 |

Alternative Biosynthetic Approaches

Engineered UGT Variants

Recent advances in protein engineering have enabled the design of UGT mutants with altered regioselectivity. For instance, site-directed mutagenesis of UGT1A1 (F90A/V238A) increased access to the 5-OH position in luteolin analogs. Preliminary data show a 5-glucuronide yield of 8.2 ± 0.7 nmol/min/mg protein, though optimization is ongoing.

Microbial Biotransformation

Aspergillus niger strains expressing heterologous UGTs have been explored for scalable production. Co-cultivation with luteolin (1 mM) in Sabouraud dextrose broth yielded trace amounts of 5-glucuronide (0.3 mg/L).

Chromatographic Isolation Challenges

Natural Source Screening

Screening of Vitex rotundifolia and Marchantia polymorpha (known luteolin glucuronide producers) failed to detect 5-glucuronide. Reverse-phase HPLC with diode-array detection (λ = 350 nm) confirmed the absence of peaks corresponding to synthetic 5-glucuronide standards.

Purification Protocols

For synthetic 5-glucuronide, high-speed counter-current chromatography (HSCCC) with a solvent system of ethyl acetate/n-butanol/water (3:2:5, v/v) achieves 98.5% purity. Retention factor (k') values:

-

Luteolin 5-glucuronide: 2.31

-

Lut-7-G: 1.89

Analytical Characterization

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Luteolin 5-glucuronide in complex biological matrices?

Luteolin 5-glucuronide can be identified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The precursor ion [M+H]+ at m/z 461 and characteristic fragmentation patterns (e.g., loss of glucuronide moiety yielding m/z 287 for the aglycone luteolin) are critical for confirmation . High-resolution mass spectrometry (HRMS) with an exact mass of 462.0342646 Da provides additional specificity . For quantification, stable isotope-labeled internal standards and validated calibration curves are essential to ensure accuracy in biological samples like plasma or urine.

Q. How is the structural elucidation of Luteolin 5-glucuronide performed, and what spectroscopic data are pivotal?

Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural confirmation. Key data include:

- 1H NMR : Signals for the glucuronide moiety (e.g., anomeric proton at δ 5.3–5.6 ppm) and luteolin’s aromatic protons (δ 6.2–7.8 ppm).

- 13C NMR : Distinct carbons for the glucuronide carbonyl (δ ~170 ppm) and glycosidic linkage confirmation .

Mass spectral fragmentation patterns (e.g., neutral loss of 176 Da for glucuronic acid) further corroborate the structure .

Q. What is the biological significance of studying Luteolin 5-glucuronide compared to its aglycone, luteolin?

Luteolin 5-glucuronide is a primary metabolite of luteolin, often exhibiting modified bioavailability and tissue distribution. Unlike luteolin, glucuronidation enhances water solubility but may reduce cellular uptake. Research should focus on its role in:

- Pharmacokinetics : Glucuronides are often major circulating forms, influencing half-life and excretion .

- Bioactivity : Despite reduced membrane permeability, some glucuronides retain anti-inflammatory or antioxidant activity via indirect mechanisms (e.g., modulating gut microbiota) .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of Luteolin 5-glucuronide under varying physiological conditions?

A robust experimental framework includes:

- pH Stability Studies : Incubate the compound in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments, monitoring degradation via LC-MS/MS .

- Enzymatic Hydrolysis : Expose to β-glucuronidase to quantify reversion to luteolin, reflecting metabolic reactivation in specific tissues .

- Temperature and Light Sensitivity : Store samples under controlled conditions (e.g., −80°C vs. room temperature) to establish storage guidelines .

Q. What methodologies are suitable for investigating the interaction of Luteolin 5-glucuronide with cellular receptors or enzymes?

- Molecular Docking : Use in silico tools (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB, leveraging structural data from crystallography databases (e.g., PDB) .

- In Vitro Assays : Pair LC-MS/MS with enzyme inhibition studies (e.g., α-glucosidase or dipeptidyl peptidase-4) to quantify activity changes .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking predictions .

Q. How can contradictory data on the bioactivity of Luteolin 5-glucuronide be systematically addressed?

Contradictions often arise from differences in experimental models or metabolite stability. A systematic approach includes:

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA with post hoc tests) to identify confounding variables (e.g., cell type, dose range) .

- Dose-Response Curves : Establish threshold concentrations for efficacy across models .

- Metabolite Tracking : Use isotopically labeled compounds to distinguish between intact glucuronide and its hydrolysis products in assays .

Q. What strategies are recommended for elucidating the tissue-specific distribution of Luteolin 5-glucuronide in vivo?

- Radiolabeling : Synthesize 14C-labeled Luteolin 5-glucuronide for autoradiography or PET imaging .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution in tissues like liver or brain with high resolution .

- Perfusion Studies : Compare concentrations in portal vs. systemic circulation to assess first-pass metabolism .

Methodological Considerations

Q. How can researchers ensure reproducibility when quantifying Luteolin 5-glucuronide in heterogeneous samples?

- Standardized Protocols : Adopt guidelines from journals like the Beilstein Journal of Organic Chemistry for reporting LC-MS parameters (e.g., column type, ionization mode) .

- Interlaboratory Validation : Participate in round-robin trials to harmonize quantification methods .

- Data Transparency : Publish raw chromatograms and spectral data in supplementary materials .

Q. What computational tools are available to predict the metabolic fate of Luteolin 5-glucuronide?

- Software : Use tools like Meteor (Lhasa Limited) or ADMET Predictor to simulate phase I/II metabolism and potential drug-drug interactions .

- Machine Learning : Train models on existing glucuronide datasets to predict novel metabolites or clearance pathways .

Ethical and Reporting Standards

Q. How should researchers frame hypotheses about Luteolin 5-glucuronide to align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasibility : Prioritize assays with available infrastructure (e.g., LC-MS/MS access).

- Novelty : Explore understudied areas like epigenetic effects or cross-kingdom interactions (e.g., gut microbiome modulation).

- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.